![molecular formula C14H13N3O3 B604584 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide CAS No. 880252-05-1](/img/structure/B604584.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide is a hydrazone derivative known for its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an aldehyde or ketone with a primary amine. The presence of both hydroxyl and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage.
Substitution: The hydroxyl and methoxy groups in the compound can undergo substitution reactions with appropriate reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with modified hydroxyl or methoxy groups.
科学研究应用
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical transformations.
作用机制
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in its structure. These metal complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s Schiff base linkage allows it to interact with biological targets, potentially inhibiting microbial growth or scavenging free radicals.
相似化合物的比较
Similar Compounds
- N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide
Uniqueness
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the pyridine ring, which enhances its coordination ability with metal ions compared to similar compounds
属性
CAS 编号 |
880252-05-1 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27g/mol |
IUPAC 名称 |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-7-4-5-10(13(12)18)9-16-17-14(19)11-6-2-3-8-15-11/h2-9,18H,1H3,(H,17,19)/b16-9+ |
InChI 键 |
UXQJAGOTBSVQHB-CXUHLZMHSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


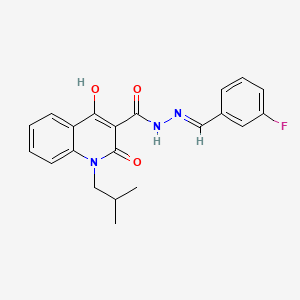

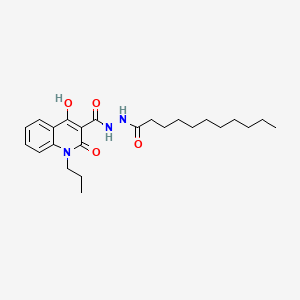
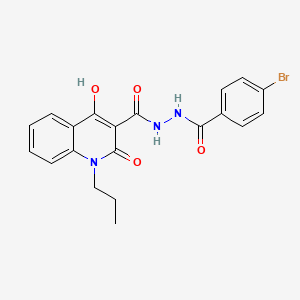
![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)
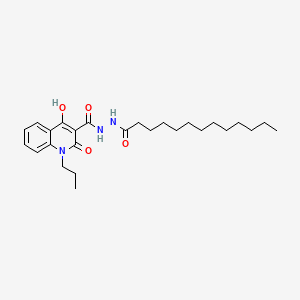
![1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime](/img/structure/B604511.png)
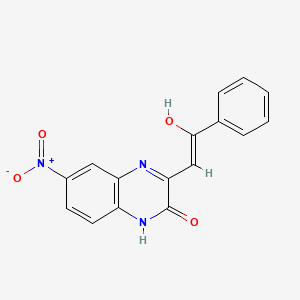
![7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
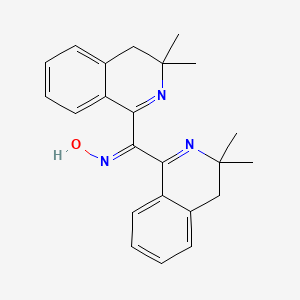
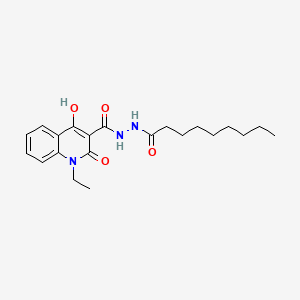
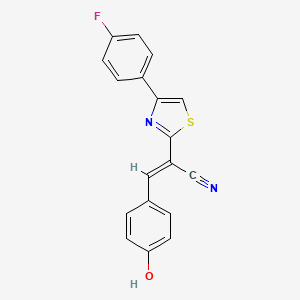
![propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604523.png)
![Butyl 4-({[4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B604524.png)
